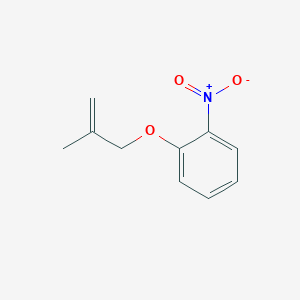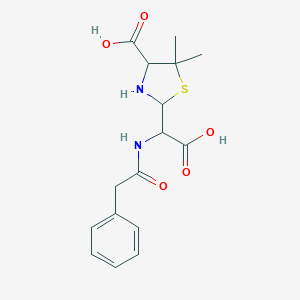
Cobalt(2+);molybdenum;oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+), molybdenum, and oxygen(2-) are three chemical elements that play a crucial role in various scientific research applications. Cobalt(2+) is a transition metal that is widely used in the synthesis of various chemical compounds, including catalysts, pigments, and batteries. Molybdenum is also a transition metal that is commonly used in the production of alloys, lubricants, and catalysts. Oxygen(2-) is an anion that is essential for various biological and chemical processes, including respiration and combustion.
Mécanisme D'action
The mechanism of action of cobalt(2+), molybdenum, and oxygen(2-) varies depending on the specific application. For instance, cobalt(2+) acts as a catalyst by providing a surface for chemical reactions to occur, while molybdenum acts as a catalyst by providing electrons to facilitate chemical reactions. Oxygen(2-) acts as an oxidizing agent in various chemical reactions, such as combustion and respiration.
Effets Biochimiques Et Physiologiques
Cobalt(2+), molybdenum, and oxygen(2-) have various biochemical and physiological effects on living organisms. Cobalt(2+) is an essential nutrient for some organisms, such as bacteria and plants, and is also used in the production of vitamin B12. Molybdenum is also an essential nutrient for some organisms, including humans, and is involved in various biological processes, such as the metabolism of amino acids. Oxygen(2-) is essential for respiration in living organisms and is involved in various biochemical processes, such as the production of ATP.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cobalt(2+), molybdenum, and oxygen(2-) in lab experiments include their versatility, availability, and low cost. These elements can be easily synthesized and are commonly used in various research applications. However, the limitations of using these elements include their toxicity, reactivity, and potential environmental impact. These factors must be considered when using these elements in lab experiments.
Orientations Futures
There are numerous future directions for research involving cobalt(2+), molybdenum, and oxygen(2-). For instance, researchers could investigate the use of these elements in the production of renewable energy sources, such as solar cells and fuel cells. Additionally, researchers could explore the use of these elements in the development of new materials, such as superconductors and nanomaterials. Finally, researchers could investigate the potential health effects of exposure to these elements and develop strategies to mitigate their toxicity.
Méthodes De Synthèse
The synthesis of cobalt(2+), molybdenum, and oxygen(2-) can be achieved through various methods, including chemical reactions, electrolysis, and thermal decomposition. For instance, cobalt(2+) can be synthesized by reacting cobalt oxide with hydrochloric acid, while molybdenum can be obtained through the reduction of molybdenum oxide with hydrogen gas. Oxygen(2-) can be produced through the electrolysis of water or by the decomposition of metal oxides.
Applications De Recherche Scientifique
Cobalt(2+), molybdenum, and oxygen(2-) have numerous scientific research applications, including in the fields of chemistry, biology, and materials science. Cobalt(2+) is commonly used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the hydrogenation of organic compounds. Molybdenum is used in the production of alloys, such as steel, and as a catalyst in various chemical reactions, including the conversion of ammonia to nitric acid. Oxygen(2-) is essential for various biological processes, such as respiration, and is also used in the production of chemicals, such as hydrogen peroxide.
Propriétés
Numéro CAS |
12640-46-9 |
|---|---|
Nom du produit |
Cobalt(2+);molybdenum;oxygen(2-) |
Formule moléculaire |
CoMoO4-6 |
Poids moléculaire |
218.9 g/mol |
Nom IUPAC |
cobalt(2+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/Co.Mo.4O/q+2;;4*-2 |
Clé InChI |
OIRSYQOJGVUSBX-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Co+2].[Mo] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[Co+2].[Mo] |
Synonymes |
Cobalt molybdenum oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



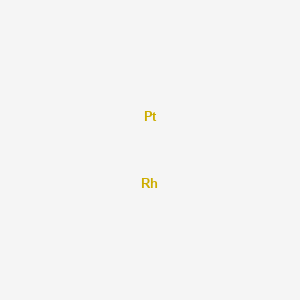
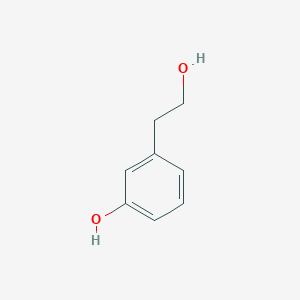

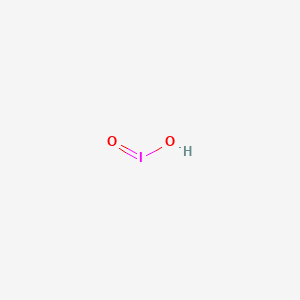
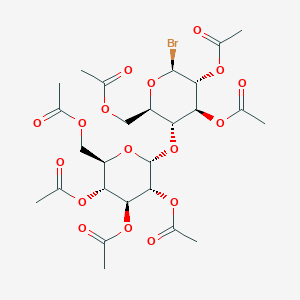
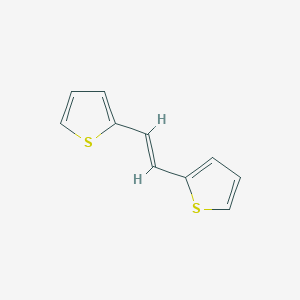
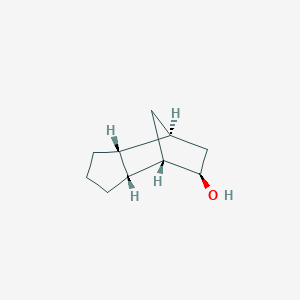
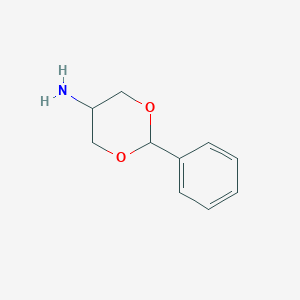
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

